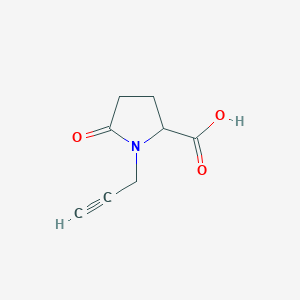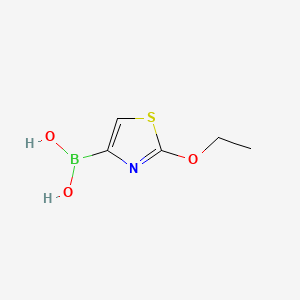
(2-Ethoxythiazol-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxythiazol-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiazole ring substituted with an ethoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethoxythiazol-4-yl)boronic acid typically involves the reaction of an appropriate thiazole derivative with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(OiPr)3) . The reaction conditions often require a base, such as potassium acetate, to facilitate the formation of the boronic acid .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: (2-Ethoxythiazol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
(2-Ethoxythiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Ethoxythiazol-4-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Thienylboronic acid
Comparison: (2-Ethoxythiazol-4-yl)boronic acid is unique due to the presence of the thiazole ring and the ethoxy group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it may offer different electronic and steric properties, making it suitable for specific applications where other boronic acids may not be as effective .
Propiedades
Fórmula molecular |
C5H8BNO3S |
|---|---|
Peso molecular |
173.00 g/mol |
Nombre IUPAC |
(2-ethoxy-1,3-thiazol-4-yl)boronic acid |
InChI |
InChI=1S/C5H8BNO3S/c1-2-10-5-7-4(3-11-5)6(8)9/h3,8-9H,2H2,1H3 |
Clave InChI |
KUPPJDDYHZBXKO-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CSC(=N1)OCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


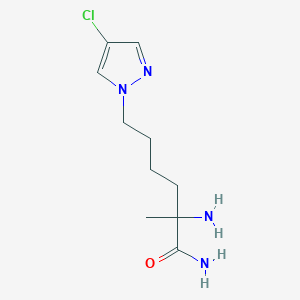


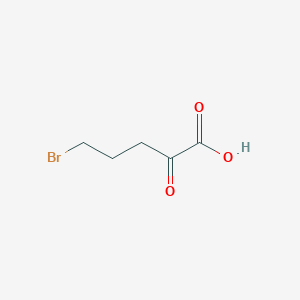
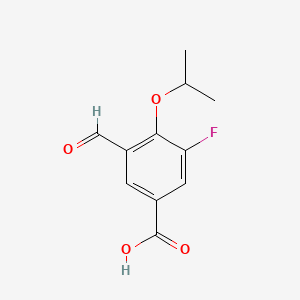
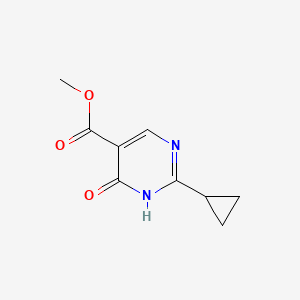
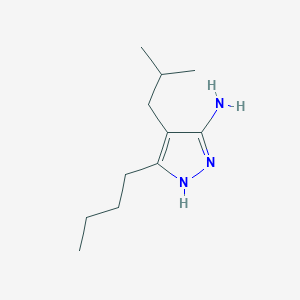
![7-(4-Methylphenyl)sulfonyl-1,2,3a,4,5,6,8,8b-octahydropyrrolo[3,4-e][1,2]benzothiazole 3,3-dioxide](/img/structure/B13643982.png)
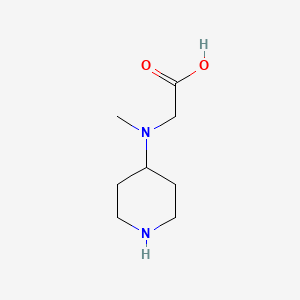
![1-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643989.png)

![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)

